CP-96345

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

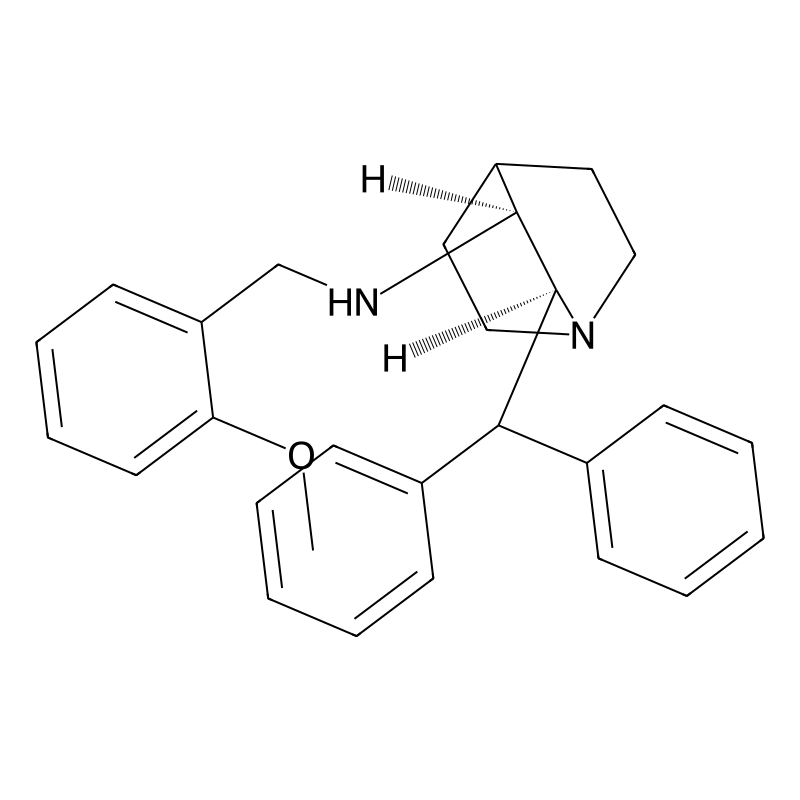

CP-96345, also known as (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo(2.2.2)octan-3-amine, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). This compound is characterized by its ability to inhibit the actions of substance P, a neuropeptide involved in various physiological processes including pain perception and inflammation. CP-96345 has been widely studied for its pharmacological properties, particularly in the context of neurogenic inflammation and pain management .

The mechanism of action of CP-96345 as a potential hypnotic and sedative agent remains unknown and requires further investigation. Arylcycloalkylamines are thought to exert their effects by interacting with neurotransmitter systems in the brain, particularly the GABAergic system, which promotes relaxation and sleep [].

Due to the limited research available on CP-96345, specific safety concerns and hazard information are not documented. Arylcycloalkylamines can exhibit various toxicities depending on their structure. Generally, these compounds should be handled with caution in a laboratory setting following appropriate safety protocols for organic chemicals [].

Substance P Antagonist

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, also known as CP-96345, is a research compound studied for its potential as a selective antagonist of substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes []. CP-96345 acts by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By blocking this receptor, CP-96345 could potentially modulate pain signaling and other NK1-mediated functions [].

The biological activity of CP-96345 primarily revolves around its role as an NK-1 receptor antagonist. Research has shown that it effectively reduces neurogenic inflammation and pain responses mediated by substance P. In animal studies, administration of CP-96345 has resulted in decreased inflammatory responses in models of liver injury induced by bacterial lipopolysaccharides . Additionally, it has been noted to diminish salivary responses triggered by substance P, further supporting its potential use in managing conditions associated with excessive neurogenic inflammation .

The synthesis of CP-96345 involves multi-step organic reactions that typically include the formation of the bicyclic structure and subsequent functionalization to introduce the diphenylmethyl and methoxyphenyl groups. One method described in literature includes the preparation of both enantiomerically pure and radiolabeled forms of CP-96345, which aids in pharmacokinetic studies . The synthesis can be optimized for yield and purity using various purification techniques such as chromatography.

CP-96345 has potential applications in several therapeutic areas due to its ability to modulate pain and inflammation pathways. Its primary applications include:

- Pain Management: As an NK-1 receptor antagonist, it is being explored for treating chronic pain conditions.

- Inflammatory Diseases: CP-96345 may be beneficial in managing diseases characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

- Neuropsychiatric Disorders: There is ongoing research into its effects on mood disorders where substance P plays a role.

Interaction studies involving CP-96345 have focused on its competitive inhibition of substance P at the NK-1 receptor. These studies have demonstrated that CP-96345 can effectively block both thermal and chemical nociceptive responses when administered intrathecally . Furthermore, it has been shown to influence cytokine production during inflammatory responses, suggesting a broader impact on immune modulation beyond mere receptor antagonism .

Several compounds exhibit similar biological activities as CP-96345 but differ in their chemical structures or mechanisms of action. Notable comparisons include:

CP-96345 stands out due to its high selectivity for the NK-1 receptor and its robust efficacy in preclinical models compared to other similar compounds. Its unique bicyclic structure contributes to its distinct pharmacological profile, making it a valuable candidate for further research in pain and inflammation management.

The development of CP-96345 represents a pivotal milestone in neurokinin 1 receptor antagonist research that transformed the field of substance P pharmacology. Prior to its discovery, the investigation of tachykinin receptor function had been severely limited by the absence of high-affinity, receptor-selective, and metabolically stable antagonists [1]. Research into substance P and related tachykinins relied primarily on naturally occurring agonists and their structural analogs, which provided limited insights into the precise physiological and pathological roles of these neuropeptides [1].

The discovery of CP-96345 by Pfizer in 1991 marked the first successful identification of a potent non-peptide antagonist of the substance P neurokinin 1 receptor through systematic chemical research [2] [3]. This breakthrough emerged from extensive high-throughput screening efforts and represented a fundamental shift from peptide-based to small molecule approaches in tachykinin receptor research [3]. The compound was initially reported by Snider and colleagues in 1991, who demonstrated its exceptional binding affinity and functional selectivity for the neurokinin 1 receptor [4].

CP-96345 demonstrated remarkable potency as a substance P receptor antagonist, with an inhibition constant (IC50) of 0.77 nanomolar for the displacement of tritiated substance P binding [3]. The compound exhibited classical competitive antagonism in neurokinin 1 monoreceptor preparations and effectively inhibited substance P-induced salivation in rats, a well-established in vivo bioassay [4]. Critically, CP-96345 showed high selectivity, as it did not inhibit neurokinin 2, neurokinin 3, or numerous other receptor systems [4].

The discovery opened unprecedented opportunities for pharmaceutical research, with more than 300 patents filed by nearly 20 companies and academic institutions over the subsequent two decades [2]. This compound served as the foundation for developing clinically useful neurokinin 1 receptor antagonists, ultimately leading to the clinical introduction of aprepitant in 2003 and its water-soluble injectable form, fosaprepitant dimeglumine, in 2009 by Merck for prevention of postoperative nausea and vomiting [2].

Structural Elucidation: International Union of Pure and Applied Chemistry Nomenclature and Stereochemistry

International Union of Pure and Applied Chemistry Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for CP-96345 is (2S,3S)-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine [5] [6]. Alternative nomenclature includes (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine [7] and (2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine [8].

The molecular formula is C28H32N2O with a molecular weight of 412.57 daltons [5] [7]. The Chemical Abstracts Service registry number is 132746-60-2 [5] [7]. The compound belongs to the azabicyclo[2.2.2]octane structural class, commonly referred to as quinuclidine derivatives, which are characterized by a rigid bicyclic framework containing a bridgehead nitrogen atom [9].

Stereochemical Configuration

CP-96345 contains two defined stereocenters located at positions 2 and 3 of the azabicyclo[2.2.2]octane core structure [10]. The absolute configuration is designated as (2S,3S), indicating the S configuration at both chiral centers [5] [7]. This stereochemical arrangement is critical for biological activity, as demonstrated by the complete inactivity of the (2R,3R) enantiomer, CP-96344 [1] [11].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules. At the C-2 position, the diphenylmethyl (benzhydryl) substituent occupies the stereogenic center, while at C-3, the [(2-methoxyphenyl)methyl]amino group defines the second chiral center [5]. The cis relationship between these substituents on the quinuclidine framework is essential for receptor binding affinity and selectivity [7].

The International Chemical Identifier Key for CP-96345 is FLNYLINBEZROPL-NSOVKSMOSA-N, which encodes the complete stereochemical information [8] [10]. The Simplified Molecular Input Line Entry System notation is COC1=CC=CC=C1CN[C@H]2C3CCN(CC3)[C@H]2C(C4=CC=CC=C4)C5=CC=CC=C5 [10].

Synthetic Pathways and Analytical Characterization

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

High-performance liquid chromatography serves as the primary analytical method for purity assessment of CP-96345, with commercial preparations consistently achieving purity levels of 98% or greater [5] [7] [6]. The compound demonstrates excellent chromatographic behavior on reverse-phase stationary phases, particularly C18 columns [12] [13].

Standard high-performance liquid chromatography methods employ gradient elution systems using combinations of organic and aqueous mobile phases. Typical conditions include methanol-water or acetonitrile-water gradients with trifluoroacetic acid modifiers to optimize peak shape and retention characteristics [13]. Detection is commonly performed using ultraviolet spectroscopy at wavelengths of 220 nanometers or 280 nanometers, depending on the specific method requirements [13].

The analytical validation of high-performance liquid chromatography methods for CP-96345 follows established pharmaceutical guidelines, including assessment of specificity, linearity, precision, accuracy, and robustness [14] [15]. Method validation encompasses system suitability testing, determination of limits of detection and quantitation, and evaluation of stability-indicating properties [15]. These analytical procedures ensure reliable quantification and purity determination for research and quality control applications.

Table 1: High-Performance Liquid Chromatography Analytical Parameters for CP-96345

| Parameter | Specification | Method Reference |

|---|---|---|

| Purity | ≥98% | [5] [7] [6] |

| Detection Wavelength | 220-280 nm | [13] |

| Column Type | C18 Reverse Phase | [12] [13] |

| Mobile Phase | Methanol/Water with TFA | [13] |

| Retention Characteristics | Baseline Resolution | [13] |

Spectroscopic Validation

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation of CP-96345 through detailed analysis of the hydrogen environments within the molecule [16] [17]. The technique utilizes the magnetic properties of hydrogen-1 nuclei to determine molecular structure by observing chemical shifts, coupling patterns, and integration ratios [18].

The azabicyclo[2.2.2]octane core structure produces characteristic multiplets in the aliphatic region, with bridgehead and bridging methylene protons exhibiting distinct chemical shift patterns [19]. The diphenylmethyl substituent contributes aromatic signals in the 7.0-7.5 parts per million region, while the 2-methoxyphenyl group displays both aromatic and methoxy resonances [17]. The methoxy group appears as a sharp singlet around 3.8 parts per million, providing a diagnostic signal for structural verification [17].

Sample preparation typically employs deuterated solvents such as deuterated chloroform or deuterated dimethyl sulfoxide to avoid interference from solvent protons [17]. Modern spectrometers operating at high magnetic field strengths enable accurate chemical shift determination and coupling constant analysis for complete structural elucidation [20].

Mass Spectrometry

Mass spectrometry serves as a complementary analytical technique for molecular weight determination and structural confirmation of CP-96345 [21] [22]. Electrospray ionization mass spectrometry represents the preferred ionization method due to its soft ionization characteristics, which minimize fragmentation and preserve molecular ion integrity [21].

The molecular ion peak appears at m/z 413 (M+H)+ in positive ion mode, corresponding to the protonated molecular ion [10]. The exact mass of 412.25100 daltons enables high-resolution mass spectrometric confirmation with mass accuracy within 5 parts per million [22]. Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation analysis [21].

Modern high-resolution mass spectrometers, such as Orbitrap and quadrupole time-of-flight instruments, deliver superior mass accuracy and sensitivity for trace-level analysis [21]. These instruments support both qualitative identification and quantitative determination of CP-96345 in complex matrices [21].

Table 2: Mass Spectrometric Characteristics of CP-96345

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 412.57 Da | [5] [7] |

| Exact Mass | 412.25100 Da | [23] |

| [M+H]+ Ion | m/z 413 | [10] |

| Ionization Method | Electrospray (ESI) | [21] |

| Mass Accuracy | <5 ppm | [22] |

Neurokinin-1 Receptor Binding Kinetics and Selectivity Profiling

Species-Specific Affinity Differences (Human versus Rat)

CP-96345 demonstrates pronounced species selectivity in its binding affinity to neurokinin-1 receptors, with significantly higher affinity for human receptors compared to rat receptors [1] [2]. Comprehensive binding studies have revealed that CP-96345 exhibits approximately 200-fold higher affinity for human NK1 receptors (Kd = 0.99 nanomolar) compared to rat NK1 receptors (Kd = 210 nanomolar) [2]. This species selectivity pattern is opposite to that observed with RP67580, another nonpeptide NK1 receptor antagonist, which shows 25-fold higher affinity for rat receptors (Kd = 7.9 nanomolar) versus human receptors (Kd = 194 nanomolar) [2].

The molecular basis for this species selectivity has been elucidated through systematic mutagenesis studies [1] [3]. Amino acid sequence comparison between human and rat neurokinin-1 receptors reveals 22 divergent residues [1]. Site-directed mutagenesis experiments have identified that substitution of two specific residues in the transmembrane domain is both necessary and sufficient to reproduce the antagonist binding affinities of the alternate species [1]. Specifically, the substitution of valine 116 to leucine (V116L) and isoleucine 290 to serine (I290S) in the human neurokinin-1 receptor completely accounts for the species selectivity differences observed with CP-96345 [3].

The structural analysis indicates that these critical residues do not interact directly with the antagonist molecules but rather affect local helical packing of the receptor [1]. This conformational change leads to increased binding affinity for one class of antagonists while simultaneously decreasing affinity for another class [1]. The species selectivity of CP-96345 is particularly evident when compared to the natural peptide ligand substance P, which shows no such species preference, indicating that the nonpeptide antagonist recognition site is evolutionarily divergent from the peptide binding site [1].

Guinea pig neurokinin-1 receptors exhibit binding characteristics similar to human receptors, with CP-96345 showing high affinity binding in this species [4]. This pharmacological profile has made guinea pig tissue preparations valuable models for studying CP-96345 activity, as they more closely mirror the human receptor pharmacology than rat preparations [4].

Enantiomeric Activity: CP-96345 versus CP-96344

The stereochemical specificity of CP-96345 has been extensively characterized through comparative studies with its inactive enantiomer CP-96344 [5] [6]. CP-96345 represents the active (2S,3S)-enantiomer, while CP-96344 is the (2R,3R)-enantiomer that lacks neurokinin-1 receptor antagonist activity [5]. This enantiomeric selectivity demonstrates the precise stereochemical requirements for neurokinin-1 receptor binding and antagonism.

Radioligand binding studies using [³H]substance P have quantified the dramatic difference in binding affinity between the two enantiomers [6]. CP-96345 demonstrates potent inhibition of substance P binding with IC₅₀ values in the nanomolar range, while CP-96344 shows no measurable binding affinity even at concentrations exceeding 10 micromolar [6]. This represents more than a 1000-fold difference in binding affinity between the active and inactive enantiomers [6].

The stereoselectivity extends to functional assays, where CP-96345 produces dose-dependent inhibition of substance P-induced salivation in rats with median effective doses of 12-24 μmol/kg, while CP-96344 demonstrates no inhibitory effect at equivalent concentrations [5]. Similarly, in neurogenic inflammation models, only CP-96345 exhibits anti-inflammatory activity, with CP-96344 being completely inactive [7]. These findings confirm that the biological activities observed with CP-96345 are specifically mediated through its interaction with neurokinin-1 receptors rather than through nonspecific effects.

Importantly, while the enantiomers show absolute selectivity for neurokinin-1 receptor binding, both compounds exhibit similar interactions with calcium channels, indicating that the calcium channel binding site does not discriminate between the stereoisomers [6] [8]. This differential selectivity pattern has proven valuable for distinguishing neurokinin-1 receptor-mediated effects from calcium channel-related activities in experimental studies.

Functional Antagonism in Cellular Assays

CP-96345 exhibits potent functional antagonism of neurokinin-1 receptors across diverse cellular assay systems, demonstrating classical competitive antagonism characteristics. In submaxillary gland membrane preparations, CP-96345 produces concentration-dependent inhibition of [³H]substance P binding with a median effective concentration of 34 ± 3.6 nanomolar [5]. The compound functions as a classical competitive antagonist, as evidenced by parallel rightward shifts in substance P concentration-response curves without depression of maximum responses in isolated tissue preparations [9].

In vivo bioassays have confirmed the functional antagonist properties of CP-96345. The compound produces dose-dependent inhibition of substance P-induced salivation in anesthetized rats, with median effective doses ranging from 12-24 μmol/kg when administered either intraperitoneally or orally [5]. Importantly, CP-96345 shows selectivity for substance P-mediated responses, as it does not affect acetylcholine-stimulated salivation at concentrations that completely block substance P responses [5].

Cellular calcium mobilization assays provide additional evidence of functional antagonism. CP-96345 effectively inhibits substance P-induced increases in intracellular calcium levels in various cell types expressing neurokinin-1 receptors [10]. The antagonism is reversible and demonstrates appropriate concentration-dependence, consistent with competitive inhibition kinetics [10]. These effects are stereospecific, as the inactive enantiomer CP-96344 fails to inhibit substance P-induced calcium responses [10].

In human immunodeficiency virus replication studies, CP-96345 demonstrates functional antagonism by inhibiting substance P-enhanced viral replication in human mononuclear phagocytes [11]. The compound produces 43-54% inhibition of human immunodeficiency virus replication at concentrations of 10⁻⁷ molar, specifically affecting CCR5-dependent viral strains [11]. This inhibition is mediated through neurokinin-1 receptor antagonism, as evidenced by the lack of effect of the inactive enantiomer CP-96344 [11].

Neurogenic inflammation models have provided comprehensive demonstration of CP-96345 functional antagonism. The compound potently inhibits substance P-induced plasma protein extravasation and vasodilatation in various tissue preparations [7]. In these models, CP-96345 prevents the formation of neurogenic inflammatory responses without affecting responses to non-tachykinin mediators such as calcitonin gene-related peptide or vasoactive intestinal polypeptide [7]. The anti-inflammatory effects are both dose-dependent and stereospecific, confirming neurokinin-1 receptor-mediated mechanisms [7].

Calcium Channel Interactions: L-Type Modulation Mechanisms

CP-96345 exhibits significant interactions with L-type calcium channels that are mechanistically distinct from its neurokinin-1 receptor antagonism [12] [6]. Unlike the stereoselective neurokinin-1 receptor binding, the calcium channel interactions are non-stereoselective, with both CP-96345 and its inactive enantiomer CP-96344 demonstrating similar binding affinities to calcium channel sites [6].

Radioligand binding studies have characterized the specific calcium channel binding properties of CP-96345. The compound inhibits [³H]diltiazem binding to rat cerebral cortex membranes with a Ki value of 22.5 nanomolar, while CP-96344 shows similar affinity with a Ki of 34.5 nanomolar [6]. This binding affinity is comparable to diltiazem itself, which exhibits a Ki of 33.6 nanomolar at the same binding site [6]. The compound also displaces binding of [³H]desmethoxyverapamil, indicating interaction with the phenylalkylamine binding site of L-type calcium channels [13].

Interestingly, CP-96345 demonstrates allosteric modulation of dihydropyridine binding sites, producing a concentration-dependent enhancement of [³H]nimodipine binding with maximal stimulation of 186% above control levels [6]. Scatchard analysis reveals that CP-96345 increases the affinity of nimodipine for its binding sites without affecting the maximum binding capacity, suggesting positive allosteric modulation rather than direct competition [6].

Functional studies have confirmed that the calcium channel interactions translate to physiologically relevant effects. In isolated vascular smooth muscle preparations, CP-96345 inhibits calcium-induced contractions with potency values similar to those observed with established calcium channel antagonists [8]. The compound produces verapamil-like cardiovascular effects, including dose-related hypotension and negative chronotropic, dromotropic, and inotropic effects in anesthetized animal models [8].

The calcium channel blocking properties of CP-96345 manifest as local anesthetic-like effects on nerve conduction. The compound produces concentration-dependent reduction of compound action potential amplitude in isolated nerve preparations, with characteristics similar to both lidocaine and diltiazem [14]. These effects include frequency-dependent block and only partial reversibility at higher concentrations, consistent with use-dependent calcium channel inhibition [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Wikipedia

Dates

2: Kisara K, Tan-No K, Sakurada T. [Pharmacological profile of sendide, a tachykinin NK-1 receptor antagonist]. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):315-24. Review. Japanese. PubMed PMID: 9503389.

3: Yokota Y. [Peptide receptors]. Tanpakushitsu Kakusan Koso. 1997 Feb;42(3 Suppl):343-8. Review. Japanese. PubMed PMID: 9162969.

4: Gether U, Lowe JA 3rd, Schwartz TW. Tachykinin non-peptide antagonists: binding domain and molecular mode of action. Biochem Soc Trans. 1995 Feb;23(1):96-102. Review. PubMed PMID: 7538956.

5: Lowe JA 3rd, Drozda SE, Snider RM, Longo KP, Zorn SH, Jackson ER, Morrone J, McLean S, Bryce DK, Bordner J, et al. Discovery of CP-96,345 and its characterization in disease models involving substance P. Regul Pept. 1993 Jul 2;46(1-2):20-3. Review. PubMed PMID: 7692490.

6: Henry JL. Participation of substance P in spinal physiological responses to peripheral aversive stimulation. Regul Pept. 1993 Jul 2;46(1-2):138-43. Review. PubMed PMID: 7692482.

7: Dougherty PM, Palecek J, Zorn S, Willis WD. Combined application of excitatory amino acids and substance P produces long-lasting changes in responses of primate spinothalamic tract neurons. Brain Res Brain Res Rev. 1993 May-Aug;18(2):227-46. Review. PubMed PMID: 7687919.